N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a fluorophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea typically begins with the reaction of 2-chloroethylamine hydrochloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the urea derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild heating conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-(2-azidoethyl)-N’-(4-fluorophenyl)urea or N-(2-thiocyanatoethyl)-N’-(4-fluorophenyl)urea can be formed.
Oxidation Products: Oxidized derivatives may include N-(2-chloroethyl)-N’-(4-fluorophenyl)urea oxides.
Reduction Products: Reduced products may include N-(2-aminoethyl)-N’-(4-fluorophenyl)urea.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Due to its structural similarity to certain anticancer agents, N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea is being investigated for its potential anticancer properties.
Industry:
Polymer Science: The compound can be used as a building block in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea exerts its effects involves the interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chloroethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea
- N-(2-Chloroethyl)-N’-(4-methylphenyl)urea
- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea
Comparison:
- N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea and N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea may exhibit different reactivity patterns due to the presence of bromine and nitro groups, respectively.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQWNNGRKPRIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930306 |
Source
|
Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-32-2 |
Source
|
Record name | 13908-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.